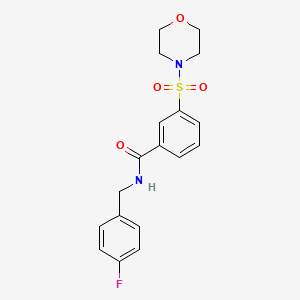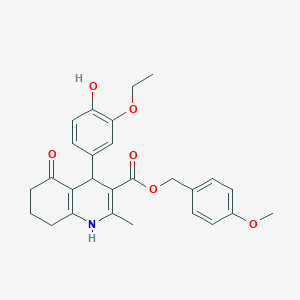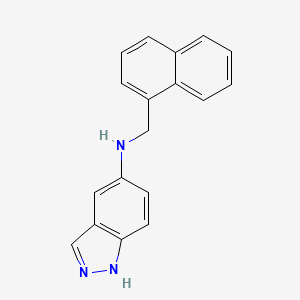![molecular formula C15H17N3O4S B5218859 6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5218859.png)
6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone, commonly known as Mps1-IN-1, is a potent inhibitor of the Mps1 kinase. Mps1 kinase is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Inhibition of Mps1 kinase has been shown to induce mitotic arrest and apoptosis in cancer cells, making Mps1-IN-1 a promising candidate for cancer therapy.
Wirkmechanismus
Mps1-IN-1 inhibits the activity of Mps1 kinase, which is a key regulator of the spindle assembly checkpoint. Inhibition of Mps1 kinase leads to defects in chromosome segregation during cell division, resulting in mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mps1-IN-1 has been shown to induce mitotic arrest and apoptosis in cancer cells, but its effects on normal cells are less clear. Studies have shown that Mps1-IN-1 can cause DNA damage and induce senescence in normal cells, indicating that it may have some toxicity towards normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Mps1-IN-1 in lab experiments is its potency and specificity towards Mps1 kinase. This allows for precise modulation of the spindle assembly checkpoint and investigation of its role in cancer development and therapy. However, the toxicity of Mps1-IN-1 towards normal cells may limit its use in certain experiments.
Zukünftige Richtungen
1. Combination therapy: Mps1-IN-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Further studies are needed to investigate the optimal combination regimens and potential synergistic effects.
2. Resistance mechanisms: Resistance to Mps1-IN-1 has been reported in some cancer cells. Further studies are needed to identify the underlying mechanisms and develop strategies to overcome resistance.
3. Target identification: Mps1 kinase has been shown to have multiple downstream targets. Further studies are needed to identify the specific targets that mediate the anti-cancer effects of Mps1-IN-1.
4. Toxicity profiling: Further studies are needed to investigate the toxicity of Mps1-IN-1 towards normal cells and identify potential strategies to mitigate its toxicity.
5. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of Mps1-IN-1 in cancer patients.
Synthesemethoden
The synthesis of Mps1-IN-1 involves several steps, starting with the reaction of 4-morpholinylsulfonamide with 4-bromo-2-fluoroaniline to yield 4-morpholinylsulfonyl-4'-fluoro-2-bromoacetanilide. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride to yield 6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Mps1-IN-1 has been extensively studied for its potential use in cancer therapy. It has been shown to induce mitotic arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Mps1-IN-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-2-3-12(13-4-5-15(19)17-16-13)10-14(11)23(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSCYCLVVKCQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)
![N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)

![1-(2-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5218819.png)
![2-amino-4-(3-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5218827.png)
![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5218832.png)


![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5218873.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5218874.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5218875.png)